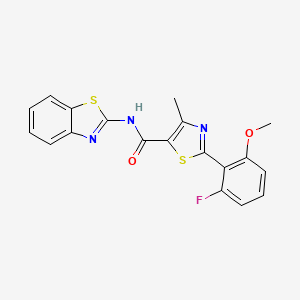![molecular formula C21H16N4O4S B15107367 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B15107367.png)
2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and a quinoxalinylacetamide moiety
准备方法
The synthesis of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves multiple steps. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with thiazolidine-2,4-dione to form the intermediate 5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with quinoxalin-6-ylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis typically involves standard organic synthesis techniques, including refluxing, crystallization, and purification through column chromatography.
化学反应分析
2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazolidinone ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and quinoxalinylacetamide moieties. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed biological activities .
相似化合物的比较
Similar compounds to 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide include:
2-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide: Differing only by the position of the methoxy group on the benzylidene ring.
2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide: Another positional isomer with the methoxy group at the 4-position.
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide: Featuring an additional methoxy group on the benzylidene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
属性
分子式 |
C21H16N4O4S |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C21H16N4O4S/c1-29-15-4-2-3-13(9-15)10-18-20(27)25(21(28)30-18)12-19(26)24-14-5-6-16-17(11-14)23-8-7-22-16/h2-11H,12H2,1H3,(H,24,26)/b18-10- |
InChI 键 |
DCNGUTMDWRMVFP-ZDLGFXPLSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
规范 SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B15107309.png)
![Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B15107310.png)
![2-{[(4-Fluorophenyl)ethyl]amino}-5-(piperidylsulfonyl)pyridine](/img/structure/B15107313.png)
![4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15107321.png)
![3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15107327.png)
![4-{[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B15107330.png)
![6-chloro-4-methyl-7-[2-oxo-2-(piperidin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B15107335.png)
![N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107346.png)
![[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine](/img/structure/B15107352.png)
![N-[4-amino-5-(1,3-benzothiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B15107354.png)
![5-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B15107359.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B15107369.png)
